Bis[bis(trimethylsilyl)amino]manganese
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
70309-68-1 |
|---|---|
Molecular Formula |
C12H36MnN2Si4 |
Molecular Weight |
375.71 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C6H18NSi2.Mn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
InChI Key |
XKPPYOULOBQXPV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis Bis Trimethylsilyl Amino Manganese and Derivatives
Salt Metathesis Routes to Mn[N(SiMe₃)₂]₂ from Metal Halides
The most prevalent and direct method for the synthesis of Bis[bis(trimethylsilyl)amino]manganese, denoted as Mn[N(SiMe₃)₂]₂, involves the salt metathesis reaction between a manganese(II) halide and an alkali metal salt of the bis(trimethylsilyl)amide ligand. This reaction proceeds by the exchange of ions, leading to the formation of the desired manganese amide and an alkali metal halide byproduct, which typically precipitates from the reaction mixture, driving the reaction to completion.
Anhydrous manganese(II) chloride (MnCl₂) is the most commonly employed manganese source. The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the reaction and solubilize the reactants. The choice of the alkali metal amide can influence the reaction, with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) being frequently used. The use of a THF adduct of manganese chloride, such as MnCl₂(thf)₁.₅, has also been reported to be an effective precursor. researchgate.net
The general reaction can be represented as: MnX₂ + 2 M[N(SiMe₃)₂] → Mn[N(SiMe₃)₂]₂ + 2 MX (where X = Cl, Br; M = Li, Na)
The product, Mn[N(SiMe₃)₂]₂, is a highly air- and moisture-sensitive solid. Its isolation in a pure, solvent-free form can be challenging due to its tendency to form stable adducts with solvent molecules like THF. acs.org
| Manganese Precursor | Amide Reagent | Solvent | Product | Ref |
| MnCl₂ | LiN(SiMe₃)₂ | Ether/THF | Mn[N(SiMe₃)₂]₂ | ox.ac.uk |
| MnBr₂(THF)₂ | LiN(SiMe₃)₂ | Ether | Fe[N(SiMe₃)₂]₂ | ox.ac.uk |
| MnCl₂(thf)₁.₅ | LiN(SiHMe₂)₂ | Not Specified | {Mn[N(SiHMe₂)₂]₂}₂ | researchgate.net |
Transsilylamination Protocols for Manganese Silylamide Complexes
An alternative synthetic strategy to manganese silylamide complexes is through transsilylamination. This method involves the reaction of a pre-existing metal silylamide complex with a different primary or secondary silylamine. The reaction is driven by the volatility of the displaced silylamine, which can be removed under vacuum to shift the equilibrium towards the product.
This protocol has been successfully employed for the synthesis of manganese silylamide complexes with different silyl (B83357) groups. For instance, the dimeric manganese complex, {Mn[N(SiHMe₂)₂]₂}₂, can be synthesized via a transsilylamination reaction starting from the THF adduct of this compound, Mn[N(SiMe₃)₂]₂(thf), and reacting it with bis(dimethylsilyl)amine, HN(SiHMe₂)₂. researchgate.netresearchgate.net
The reaction is as follows: 2 Mn[N(SiMe₃)₂]₂(thf) + 4 HN(SiHMe₂)₂ → {Mn[N(SiHMe₂)₂]₂}₂ + 4 HN(SiMe₃)₂ + 2 THF
Synthesis of Adducts of this compound with Lewis Bases
The manganese center in Mn[N(SiMe₃)₂]₂ is coordinatively unsaturated and readily forms adducts with a variety of Lewis bases. These adducts are often more crystalline and easier to handle than the parent, unsolvated compound.
Formation of THF, Pyridine (B92270), and TMEDA Adducts
Tetrahydrofuran (THF) adducts are commonly formed when THF is used as a solvent during the synthesis of Mn[N(SiMe₃)₂]₂. The resulting complex, Mn[N(SiMe₃)₂]₂(THF)₂, features a four-coordinate manganese center. The coordinated THF can often be removed under vacuum, but this can be difficult. acs.org
Pyridine (py) also reacts with Mn[N(SiMe₃)₂]₂ to form well-defined adducts. The treatment of the manganese amide with pyridine typically affords the bis(pyridine) complex, Mn[N(SiMe₃)₂]₂(py)₂. researchgate.net
The chelating diamine, N,N,N',N'-tetramethylethylenediamine (TMEDA), forms a stable, monomeric adduct with manganese silylamides. For example, the addition of TMEDA to the dimeric complex {Mn[N(SiHMe₂)₂]₂}₂ results in the cleavage of the amide bridges to yield the monomeric adduct Mn[N(SiHMe₂)₂]₂(tmeda). researchgate.netresearchgate.net
| Lewis Base | Manganese Precursor | Product | Ref |
| THF | Mn[N(SiMe₃)₂]₂ | Mn[N(SiMe₃)₂]₂(THF)₂ | acs.org |
| Pyridine (py) | Mn[N(SiMe₃)₂]₂ | Mn[N(SiMe₃)₂]₂(py)₂ | researchgate.net |
| TMEDA | {Mn[N(SiHMe₂)₂]₂}₂ | Mn[N(SiHMe₂)₂]₂(tmeda) | researchgate.netresearchgate.net |
Dioxane-Complexed Forms
While the synthesis of a dioxane adduct of this compound is not extensively detailed in the literature, the formation of dioxane complexes with the closely related bis[(trimethylsilyl)methyl]manganese, Mn(CH₂SiMe₃)₂, suggests that similar adducts could be prepared. researchgate.net The direct addition of 1,4-dioxane (B91453) to the manganese silylamide would be the most straightforward approach. The stoichiometry of the resulting complex could vary, potentially forming either monomeric or polymeric structures with dioxane acting as a bridging ligand. researchgate.net
Preparation of Analogous Manganese Silylamide Complexes with Modified Ligand Architectures
The synthetic methodologies described above are not limited to the bis(trimethylsilyl)amide ligand. A range of analogous manganese silylamide complexes with modified ligand architectures have been prepared, primarily to tune the steric and electronic properties of the resulting complexes.
The salt metathesis route has been successfully applied to synthesize complexes with bulkier or functionally different silyl groups. For example, bis(dimethylphenylsilyl)amide complexes of manganese, Mn[N(SiMe₂Ph)₂]₂, have been obtained via the reaction of MnCl₂(thf)ₓ with LiN(SiMe₂Ph)₂ in n-hexane. researchgate.netresearchgate.net
As previously mentioned, the dimeric bis(dimethylsilyl)amide complex, {Mn[N(SiHMe₂)₂]₂}₂, can be prepared by both salt metathesis and transsilylamination routes. researchgate.netresearchgate.net These alternative ligands can influence the coordination geometry and reactivity of the manganese center.
| Ligand | Synthetic Method | Manganese Precursor | Amide/Amine Reagent | Product | Ref |
| N(SiHMe₂)₂ | Salt Metathesis | MnCl₂(thf)₁.₅ | LiN(SiHMe₂)₂ | {Mn[N(SiHMe₂)₂]₂}₂ | researchgate.netresearchgate.net |
| N(SiHMe₂)₂ | Transsilylamination | Mn[N(SiMe₃)₂]₂(thf) | HN(SiHMe₂)₂ | {Mn[N(SiHMe₂)₂]₂}₂ | researchgate.netresearchgate.net |
| N(SiMe₂Ph)₂ | Salt Metathesis | MnCl₂(thf)ₓ | LiN(SiMe₂Ph)₂ | Mn[N(SiMe₂Ph)₂]₂ | researchgate.netresearchgate.net |
Structural Elucidation and Coordination Geometries
X-ray Crystallographic Studies of Mn[N(SiMe₃)₂]₂ and Its Adducts
X-ray crystallography has been an indispensable tool for characterizing the solid-state structure of Mn[N(SiMe₃)₂]₂ and its various adducts. In the absence of coordinating solvents or ligands, the compound crystallizes as a dimer, [Mn{μ-N(SiMe₃)₂}{N(SiMe₃)₂}]₂. escholarship.orgacs.org This dimeric structure features two manganese centers bridged by two amido ligands, with each manganese atom also bonded to one terminal amido ligand. The coordination geometry around each manganese atom is a distorted trigonal planar environment. escholarship.orgacs.org
The addition of Lewis bases leads to the formation of monomeric adducts, which have also been extensively studied by X-ray diffraction. For instance, reactions with pyridine (B92270) (py) or pyrazine (B50134) (prz) yield bis-adducts with the general formula Mn[N(SiMe₃)₂]₂(L)₂, where L is the Lewis base. researchgate.net In these complexes, the manganese center is four-coordinate, adopting a distorted tetrahedral geometry. researchgate.net Similarly, the reaction with 1,1,3,3-tetramethylethylenediamine (tmeda) can produce a monomeric adduct. acs.org
In contrast, the use of bridging ligands like 4,4'-bipyridyl can lead to the formation of coordination polymers. These polymeric structures consist of four-coordinate metal centers linked by the bipyridyl ligands, creating zig-zag chains. researchgate.net
| Compound | Formula | Coordination Geometry | Coordination Number | Reference |
|---|---|---|---|---|
| [Mn{N(SiMe₃)₂}₂]₂ | C₂₄H₇₂Mn₂N₄Si₈ | Distorted Trigonal Planar (per Mn) | 3 | escholarship.orgacs.org |
| Mn[N(SiMe₃)₂]₂(py)₂ | C₂₂H₄₆MnN₄Si₄ | Distorted Tetrahedral | 4 | researchgate.net |
| Mn[N(SiMe₃)₂]₂(prz)₂ | C₂₀H₄₄MnN₆Si₄ | Distorted Tetrahedral | 4 | researchgate.net |
Solution-Phase Structural Characterization of Bis[bis(trimethylsilyl)amino]manganese Species
In solution, the structure of this compound can differ significantly from its solid-state form. While the manganese complex is dimeric in the crystalline phase, related cobalt(II) and iron(II) analogues show a monomer-dimer equilibrium in non-coordinating solvents like benzene (B151609). researchgate.netox.ac.uk For example, ¹H NMR studies of the cobalt complex [Co{N(SiMe₃)₂}₂]₂ in benzene solution show that it exists in equilibrium with its monomeric form. researchgate.net The paramagnetic nature of the high-spin Mn(II) center often broadens NMR signals, making detailed solution-state structural analysis challenging. However, based on the behavior of its iron and cobalt congeners and gas-phase studies, it is understood that a similar equilibrium likely exists for the manganese species in solution.
In coordinating solvents such as tetrahydrofuran (B95107) (THF), monomeric adducts are formed. The presence of coordinated THF can be inferred from spectroscopic methods, which show that the exchange between coordinated and free solvent is often fast on the NMR timescale. acs.org
Gas-phase studies using electron diffraction have confirmed that Mn[N(SiMe₃)₂]₂ exists as a monomer at elevated temperatures (130-150 °C). ox.ac.uk These studies are consistent with a two-coordinate monomeric structure with S₄ symmetry, which implies a linear or near-linear N-Mn-N bond angle. The Mn-N bond distance in the gas-phase monomer was determined to be 1.95(2) Å. ox.ac.uk
Analysis of Monomeric, Dimeric, and Polymeric Forms of Mn[N(SiMe₃)₂]₂
The aggregation of Mn[N(SiMe₃)₂]₂ is highly dependent on the steric and electronic environment.
Monomeric Form : The monomer, Mn[N(SiMe₃)₂]₂, is observed in the gas phase. ox.ac.uk It is a coordinatively unsaturated, two-coordinate species. In the condensed phase, monomeric species are stabilized by the coordination of Lewis bases, forming adducts like Mn[N(SiMe₃)₂]₂(py)₂ and Mn[N(SiMe₃)₂]₂(tmeda). researchgate.netacs.org In these adducts, the bulky silylamide ligands prevent further aggregation.
Dimeric Form : The dimeric structure, [Mn{N(SiMe₃)₂}₂]₂, is the thermodynamically favored form in the solid state in the absence of coordinating ligands. escholarship.orgacs.org The dimerization occurs through the formation of two bridging amide ligands, which allows the manganese centers to achieve a more stable three-coordinate geometry. Comparison with the monomeric gas-phase structure shows that dimerization leads to a significant elongation of the terminal M-N bonds and a compression of the Si-N-Si angle of the terminal ligand, which is attributed to increased ligand-ligand repulsion in the dimer. ox.ac.uk
Polymeric Forms : Polymeric structures arise when Mn[N(SiMe₃)₂]₂ is reacted with difunctional bridging ligands. For example, the reaction with 4,4'-bipyridyl results in a one-dimensional polymeric chain, [{Mn{N(SiMe₃)₂}₂(4,4'-bipy)}∞]. researchgate.net In these polymers, the manganese centers are typically four-coordinate, linked by the organic spacer. A related polymeric chain structure has also been characterized for bis[(trimethylsilyl)methyl]manganese, [{Mn(CH₂SiMe₃)₂}∞], where alkyl ligands serve as the bridges. researchgate.net
Characterization of Low-Coordinate Manganese(II) Environments in Bis(trimethylsilyl)amido Complexes
The use of the sterically demanding bis(trimethylsilyl)amido ligand is a key strategy for accessing and stabilizing low-coordinate manganese(II) complexes. The large steric profile of the -N(SiMe₃)₂ group effectively shields the metal center, preventing the coordination of additional ligands and inhibiting polymerization through ligand bridging unless sterically unhindered bridging ligands are intentionally added.
Two-Coordinate Environment : The simplest low-coordinate species is the gas-phase monomer, Mn[N(SiMe₃)₂]₂, which features a two-coordinate Mn(II) center. ox.ac.uk Achieving a two-coordinate environment in the solid state for first-row transition metals is challenging due to their relatively large ionic radii but can be accomplished with exceptionally bulky ligands. nih.gov
Three-Coordinate Environment : A three-coordinate environment is more common and is exemplified by the solid-state dimer, [Mn{N(SiMe₃)₂}₂]₂, where each manganese atom is bound to two bridging and one terminal amido ligand. escholarship.orgacs.org Three-coordination can also be achieved in monomeric species with different stoichiometry, such as the manganese(III) trisamide complex, Mn{N(SiMe₃)₂}₃, which possesses a trigonal planar MN₃ framework. escholarship.orgacs.org Although this is a Mn(III) species, it demonstrates the ability of this ligand to support three-coordination.
These low-coordinate complexes are typically high-spin, with the Mn(II) center having a d⁵ electron configuration. researchgate.netnih.gov The geometry of these complexes is often distorted from idealized forms (e.g., linear for two-coordinate, trigonal planar for three-coordinate) due to the steric bulk of the ligands and potential electronic effects.
Secondary M---SiH β-Agostic and M---π(arene) Interactions in Silylamide Complexes
In certain manganese silylamide complexes, weak intramolecular interactions, such as β-agostic M---SiH and M---π(arene) interactions, can be observed. These secondary interactions are subtle but can influence the geometry and reactivity of the complexes.
An agostic interaction is defined as a three-center, two-electron bond between a metal, a carbon or silicon atom, and a hydrogen atom. wikipedia.org In the context of silylamide ligands, a β-agostic interaction would involve a hydrogen atom on a methyl group of the silicon atom interacting with the manganese center (Mn---H-Si).
Studies on a series of silylamide complexes of chromium, manganese, and cobalt bearing N(SiHMe₂)₂ and N(SiPhMe₂)₂ ligands have specifically investigated these types of interactions. acs.org While the primary focus of that work was on ligands with Si-H and Si-Ph functionalities to enhance the likelihood of these interactions, the principles are relevant to the broader class of metal silylamides. The M---SiH β-agostic interactions are a form of electron donation from the Si-H bond to a vacant orbital on the metal center. acs.org
Similarly, when the silylamide ligand contains aryl groups, such as in the N(SiMe₂Ph)₂ ligand, M---π(arene) interactions can occur. acs.org This involves an interaction between the electron-rich π-system of the phenyl ring and the manganese center. These interactions are generally weak but provide additional electronic stabilization to the metal center, particularly in coordinatively unsaturated complexes. acs.org
Electronic Structure and Magnetic Properties of Bis Bis Trimethylsilyl Amino Manganese
Experimental Determination of Magnetic Moments of Manganese Silylamide Complexes
The magnetic moment of a coordination complex provides insight into the number of unpaired electrons and their spin state. For manganese(II) complexes, which are typically high-spin, a magnetic moment close to the spin-only value of 5.92 Bohr magnetons (B.M.) is expected, corresponding to five unpaired electrons.
Experimental studies on related manganese silylamide complexes have confirmed this expectation. For instance, the phosphine (B1218219) adduct of bis[bis(trimethylsilyl)amino]manganese, [Mn{N(SiMe₃)₂}₂(PCyp₃)], exhibits a magnetic moment of 5.91 B.M. docbrown.info. Furthermore, the anionic tris(silylamide) complexes, [LiMn{N(SiMe₃)₂}₃] and [Li(15-crown-5)][Mn{N(SiMe₃)₂}₃], display nearly ideal spin-only paramagnetic behavior for a high-spin d⁵ system. docbrown.info These findings strongly indicate that this compound(II) also possesses a high-spin electronic ground state with a magnetic moment in the range of 5.9-6.1 B.M.
| Complex | Experimental Magnetic Moment (μeff) [B.M.] | Theoretical Spin-only Magnetic Moment (μso) [B.M.] |
|---|---|---|
| [Mn{N(SiMe₃)₂}₂(PCyp₃)] | 5.91 | 5.92 |
| [LiMn{N(SiMe₃)₂}₃] | ~5.92 | 5.92 |
| [Li(15-crown-5)][Mn{N(SiMe₃)₂}₃] | ~5.92 | 5.92 |
Investigation of Spin States and Spin Exchange Coupling in Manganese(II) Silylamide Systems
The d⁵ electronic configuration of Mn(II) in a weak ligand field, such as that provided by the bulky bis(trimethylsilyl)amido ligands, results in a high-spin state (S = 5/2). nih.gov The five d-electrons singly occupy all five d-orbitals, leading to a ⁶A₁ ground state term, which is orbitally non-degenerate.
While monomeric this compound is expected to exhibit simple paramagnetic behavior, the possibility of dimerization or polymerization can introduce spin exchange coupling between adjacent metal centers. In the solid state, related metal bis(trimethylsilyl)amide complexes, such as the cobalt(II) analogue, can exist as dimers with bridging amido ligands. acs.org In such dimeric structures, antiferromagnetic coupling between the metal centers is often observed. For example, studies on dimeric parent amido manganese complexes have shown the presence of antiferromagnetic interactions between high-spin Mn(II) centers. docbrown.info This phenomenon involves the partial cancellation of magnetic moments between neighboring manganese ions, mediated by the bridging ligands. However, detailed magnetic susceptibility studies as a function of temperature would be required to definitively determine the presence and magnitude of any spin exchange coupling in solid this compound.
Spectroscopic Probing of Electronic Structure (e.g., UV-Vis, DRIFT)
Spectroscopic techniques are invaluable for elucidating the electronic structure of coordination compounds.
UV-Vis Spectroscopy: The electronic absorption spectrum of high-spin Mn(II) complexes is characterized by its very low intensity absorptions in the visible region. All d-d electronic transitions from the ⁶A₁ ground state to any of the quartet excited states are both spin-forbidden and Laporte-forbidden, resulting in extremely small molar absorptivities. Consequently, solutions of this compound are expected to be very pale in color. More intense bands may appear in the ultraviolet region due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital primarily localized on the amido ligands to a d-orbital of the manganese ion.
DRIFT Spectroscopy: Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful tool for examining the vibrational modes of solid samples. The DRIFT spectrum of this compound would be dominated by the vibrations of the bis(trimethylsilyl)amido ligands. Key vibrational bands would include:
N-Si stretching vibrations: These are typically observed in the 900-1000 cm⁻¹ region.
Si-C stretching and bending vibrations: These occur in the fingerprint region of the infrared spectrum.
C-H stretching and bending vibrations: Associated with the methyl groups on the silicon atoms, these are expected in the regions of 2800-3000 cm⁻¹ and 1200-1500 cm⁻¹, respectively.
The positions of these bands can provide information about the coordination environment of the ligand and the nature of the Mn-N bond. While specific spectral data for the title compound is not detailed in the readily available literature, analysis of related metal silylamide complexes provides a basis for these expected spectroscopic features. researchgate.net
Reactivity and Mechanistic Pathways of Bis Bis Trimethylsilyl Amino Manganese
Reactions with Unsaturated Substrates
Bis[bis(trimethylsilyl)amino]manganese exhibits notable reactivity with various unsaturated molecules, including alkynes and hydrazine (B178648), leading to coordination, reduction, and the synthesis of materials with significant applications.
Alkyne Coordination, Reduction to Dianions, and Trimerization Mediated by Manganese Silylamides
The interaction of low-valent metal silylamides with alkynes is a foundational step for numerous catalytic transformations. The reaction typically begins with the coordination of one or more alkyne molecules to the metal center. In the case of manganese silylamides, this coordination can lead to the formation of a metallacyclopentadiene intermediate, which is a key step in [2+2+2] cycloaddition reactions that yield substituted benzene (B151609) derivatives. wikipedia.orgchemeurope.com This process, known as alkyne trimerization, is a highly atom-economical method for synthesizing aromatic rings. wikipedia.org
While manganese complexes are known to catalyze C-H functionalization of indoles with alkynes, the specific reactivity can be controlled by additives. rsc.org For instance, in some systems, the reaction can be selectively directed toward C-H alkenylation or a [2+2+2] cyclization to produce carbazoles. rsc.org However, related manganese(II) alkyl complexes, such as Mn(CH2SiMe3)2, have shown limited reactivity toward terminal alkynes, acting primarily as a base for deprotonation rather than as a catalyst for coupling or trimerization. researchgate.net The catalytic activity for trimerization is often dependent on the specific ligand environment and the generation of a catalytically active low-valent species. nih.gov
The general mechanism for metal-catalyzed alkyne trimerization involves several key steps, as outlined in the table below.
| Step | Description | Intermediate Species |
| 1. Ligand Exchange | Alkyne molecules displace existing ligands on the metal center to form a metal-alkyne complex. | Metal-Alkyne Complex |
| 2. Oxidative Coupling | Two coordinated alkyne molecules couple to form a metallacyclopentadiene. | Metallacyclopentadiene |
| 3. Further Reaction | The metallacyclopentadiene intermediate reacts with a third alkyne molecule. This can occur via insertion to form a metallacycloheptatriene or via a [4+2] cycloaddition to form a metallanorbornadiene. chemeurope.com | Metallacycloheptatriene or Metallanorbornadiene |
| 4. Reductive Elimination | The final intermediate undergoes reductive elimination to release the substituted benzene product and regenerate the active metal catalyst. | Benzene Derivative + Catalyst |
Reactions with Hydrazine for Hydrogen Storage Material Synthesis
The reaction of manganese complexes with hydrazine is a key route for synthesizing materials for chemical hydrogen storage. nih.govmdpi.com Hydrazine (N2H4) and its derivatives like hydrazine borane (B79455) are considered promising hydrogen carriers due to their high hydrogen content. nih.gov The dehydrogenation of hydrazine, often catalyzed by transition metal complexes, releases hydrogen gas. researchgate.netrsc.org
Research on the closely related precursor, bis(trimethylsilylmethyl)manganese, has shown that its reaction with anhydrous hydrazine yields manganese(II) hydrazide gels. researchgate.net These materials are designed for Kubas-type hydrogen storage, where molecular hydrogen binds non-dissociatively to the metal center. The properties of these materials are highly dependent on the stoichiometric ratio of hydrazine to manganese used during synthesis. researchgate.net
The hydrogen storage performance of these manganese-based materials demonstrates their potential utility in energy applications.
| Hydrazine:Mn Ratio | H2 Storage Capacity (wt %) at 77 K, 85 bar | Volumetric H2 Density ( kg/m ³) at 77 K, 85 bar | H2 Storage Capacity (wt %) at 298 K, 85 bar | Volumetric H2 Density ( kg/m ³) at 298 K, 85 bar |
| 1:1 | 1.01 | 32.0 | 1.06 | 24.2 |
Data compiled from studies on materials synthesized from bis(trimethylsilylmethyl)manganese and hydrazine. researchgate.net
Carbon-Carbon Coupling Reactions Involving this compound Precursors
While this compound is not typically used directly as a catalyst for C-C coupling, it serves as a precursor for generating highly reactive organomanganese species. These reagents are instrumental in forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. mdpi.com The silylamide ligands can be displaced by organic groups from organolithium or Grignard reagents to form manganese alkyl or aryl compounds, which then participate in coupling reactions.
Manganese-catalyzed cross-coupling reactions are valued for being more economical and less toxic than many traditional palladium- or nickel-catalyzed methods. beilstein-journals.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, particularly in the coupling of alcohols with other substrates. beilstein-journals.orgnih.gov In this process, the manganese catalyst facilitates the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts further before the hydrogen is returned in a final reduction step. beilstein-journals.org
Aminolysis Reactions for the Synthesis of Silylene Metal-Halide Complexes from Mn[N(SiMe3)2]2
A significant synthetic application of this compound is its use in aminolysis reactions to generate low-coordinate silicon compounds known as silylenes. A reported method demonstrates the synthesis of amidinate-stabilized silylene (NHSi) metal-halide complexes directly from M[N(SiMe3)2]2, where M can be Mn, Fe, or Co. nih.gov
This transformation is noteworthy for its straightforward protocol and the ability to control the final product through simple stoichiometry. The reaction of Mn[N(SiMe3)2]2 with one or two equivalents of an appropriate N-heterocyclic silylene precursor bearing N-H bonds leads to the displacement of the bis(trimethylsilyl)amide ligands and the formation of either mono-silylene or bis-silylene metal complexes. nih.gov This controlled synthesis provides access to valuable silylene complexes that are of interest for their unique electronic properties and potential catalytic applications. nih.gov
| Stoichiometry (Silylene Precursor : Mn Complex) | Product Type | Description |
| 1 : 1 | Mono-silylene complex | One silylamide ligand is displaced, resulting in a complex with one silylene ligand and one remaining silylamide ligand. |
| 2 : 1 | Bis-silylene complex | Both silylamide ligands are displaced, yielding a manganese center coordinated by two silylene ligands. |
This synthetic protocol allows for precise control over the final coordination sphere of the manganese center. nih.gov
Oxidation Pathways of this compound to Higher Oxidation State Species
The manganese(II) center in this compound can be oxidized to higher oxidation states, most notably to manganese(III). The oxidation state of manganese is a critical determinant of its biological and chemical function. nih.gov The synthesis of the three-coordinate Mn(III) complex, Mn[N(SiMe3)2]3, represents a stable, isolable product of the one-electron oxidation of Mn[N(SiMe3)2]2. acs.org This transformation can be achieved using suitable oxidizing agents.
Mechanistic studies on manganese-catalyzed oxidations suggest that higher-valent species, such as Mn(V)-oxo intermediates, can be generated as the active species in catalytic cycles for alcohol oxidation. nih.gov While these highly reactive intermediates are typically transient, their formation underscores the accessibility of higher oxidation states for manganese. The oxidation from Mn(II) to Mn(III) in the silylamide system provides a stable entry point into the chemistry of higher-valent manganese amides. acs.org
Reactions with Metal Hydride Reagents
The reaction of manganese(II) silylamides with metal hydride reagents is a potential route to manganese hydride complexes. These species are of significant interest for their role in catalytic hydrogenation, dehydrogenation, and hydroelementation reactions, as well as for hydrogen storage applications. rsc.orglancs.ac.ukgoogle.com Computational studies on the analogous compound bis(trimethylsilylmethyl)manganese, Mn(TMSM)2, suggest that the formation of Mn-H bonds can occur via the elimination of tetramethylsilane (B1202638) upon reaction with H2. lancs.ac.ukmanchester.ac.uk
A similar pathway can be envisioned with metal hydride reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). In such a reaction, a hydride ion (H⁻) would act as a nucleophile, displacing one or both of the bulky bis(trimethylsilyl)amide ligands to form a manganese hydride species. The polarity of the Mn-H bond in the resulting complexes can be influenced by the surrounding ligands, which in turn dictates its reactivity as a proton, hydrogen atom, or hydride donor. mdpi.com
Stoichiometric Reactivity in C-C Coupling Reactions
The stoichiometric reactivity of this compound, denoted as Mn[N(SiMe3)2]2, in carbon-carbon (C-C) coupling reactions is not a widely documented area of its chemistry. This compound is more frequently employed as a precursor for the synthesis of other manganese complexes or as a component in catalytic systems rather than as a direct stoichiometric reagent for C-C bond formation. The bulky bis(trimethylsilyl)amido ligands sterically hinder the manganese center, which can influence its reactivity profile.
While direct stoichiometric C-C coupling reactions involving the reaction of Mn[N(SiMe3)2]2 with organic electrophiles are not extensively reported in the literature, the principles of organomanganese chemistry suggest potential pathways for such transformations. In general, organomanganese reagents, such as organomanganese halides (RMnX) or dialkylmanganese compounds (R2Mn), are the active species in manganese-mediated C-C bond formation. These are typically synthesized through the reaction of manganese(II) halides with organolithium or Grignard reagents.
Theoretically, Mn[N(SiMe3)2]2 could be utilized to generate organomanganese species in situ through transmetalation. For instance, reaction with an organolithium reagent (RLi) could lead to the formation of a manganese alkyl or aryl species, which could then react with an organic halide in a coupling reaction. However, this approach is not a common synthetic strategy, with researchers typically opting for more conventional precursors like manganese(II) chloride or bromide for the preparation of organomanganese reagents.
The primary role of manganese in C-C coupling is often catalytic. Manganese salts are known to catalyze various homo- and cross-coupling reactions. For instance, manganese chloride can catalyze the cross-coupling of aryl Grignard reagents with alkenyl halides. In such catalytic cycles, organomanganese intermediates are proposed to be involved.
While there is a lack of specific data on the stoichiometric C-C coupling reactivity of this compound, research on related bis-(aryl)manganese reagents in iron-catalyzed cross-coupling reactions provides some insight into the behavior of such species. In these systems, the bis-(aryl)manganese compound is prepared in situ and then participates in a transmetalation step with the iron catalyst.
Theoretical and Computational Investigations on Bis Bis Trimethylsilyl Amino Manganese Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of manganese complexes. While specific DFT studies solely focused on bis[bis(trimethylsilyl)amino]manganese are not extensively detailed in publicly available literature, the principles of DFT application to analogous manganese systems can be extrapolated.
DFT calculations on manganese complexes typically focus on determining the ground state electronic configuration, spin state, and the distribution of electron density. For a high-spin d⁵ Mn(II) center, as is present in this compound, DFT can accurately predict the electronic properties that govern its reactivity. The large bis(trimethylsilyl)amido ligands create a sterically hindered and electronically distinct environment around the manganese center, which can be modeled using DFT to understand its influence on the metal's d-orbitals.
Reactivity studies using DFT can map out potential energy surfaces for various reactions, identifying transition states and reaction intermediates. This allows for the prediction of reaction mechanisms and the factors that control selectivity. For instance, DFT could be used to model the interaction of this compound with various substrates, providing insights into its catalytic potential.
A key aspect of DFT studies on transition metal complexes is the choice of the functional and basis set. Different combinations can yield varying degrees of accuracy in predicting molecular properties. The table below illustrates common functionals and basis sets used in the study of manganese complexes, which would be applicable to this compound.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and electronic structure |
| M06 | def2-TZVP | Thermochemistry and reaction energies |
| PBE0 | LANL2DZ | Systems with heavy atoms |
Ab Initio and CASSCF Calculations for Understanding Bonding and Reaction Mechanisms
For a more rigorous understanding of the electronic structure and bonding in challenging systems like transition metal complexes, ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) are employed. These methods are particularly useful for describing systems with strong electron correlation effects, which can be significant in manganese complexes due to the partially filled d-orbitals.
CASSCF calculations can provide a detailed picture of the multiconfigurational nature of the electronic ground and excited states. This is crucial for accurately describing the bonding between the manganese center and the nitrogen atoms of the bis(trimethylsilyl)amido ligands. The nature of the Mn-N bond, including its covalent and ionic character, can be quantitatively assessed.
In the context of reaction mechanisms, CASSCF can be used to trace the electronic structure changes along a reaction coordinate, especially for processes involving changes in spin state or bond breaking/formation. This level of theory is essential for understanding complex reactivity patterns that may not be adequately described by single-reference methods like DFT.
Computational Insights into Ligand Effects and Coordination Environments
The bulky bis(trimethylsilyl)amido ligands play a crucial role in defining the coordination environment and reactivity of the manganese center. Computational studies can systematically investigate these ligand effects. By modeling related manganese complexes with different ligands, the steric and electronic contributions of the bis(trimethylsilyl)amido group can be disentangled.
DFT and ab initio calculations can quantify the steric hindrance imposed by the trimethylsilyl (B98337) groups and its impact on the accessibility of the manganese center to incoming substrates. This steric bulk is a key factor in determining the coordination number and geometry of the complex.
Furthermore, the electronic effects of the silylamido ligands, such as their σ-donating and potential π-donating capabilities, can be analyzed through computational methods. The charge distribution and orbital interactions between the ligand and the metal can be visualized and quantified, providing a deeper understanding of how the ligand modulates the electronic properties and, consequently, the reactivity of the manganese center. For example, computational models can predict how modifications to the silyl (B83357) groups would alter the electronic structure and catalytic activity of the complex.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes
While the salt metathesis reaction between manganese(II) halides and alkali metal bis(trimethylsilyl)amides remains a primary route for synthesizing bis[bis(trimethylsilyl)amino]manganese, researchers are exploring alternative pathways to enhance efficiency, purity, and scalability. One promising area is the development of transamination or silylamination reactions. For instance, the reaction of a manganese precursor with a volatile amine or a different silylamine could offer a more direct and atom-economical route.
Another avenue of exploration is mechanochemical synthesis. This solvent-free or low-solvent approach could provide a more environmentally friendly and potentially faster method for preparing the target compound and its derivatives. The development of synthetic routes starting from different manganese precursors, such as organometallic manganese compounds, could also lead to novel manganese silylamide complexes with unique reactivity.
| Synthetic Route | Precursors | Potential Advantages |
| Salt Metathesis | MnX₂ (X = Cl, Br, I), M[N(SiMe₃)₂] (M = Li, Na, K) | Well-established, reliable |
| Transsilylamination | Mn[N(SiR₃)₂]₂, HN(SiMe₃)₂ | Avoids halide impurities, potentially milder conditions |
| Amine Elimination | Mn(NR₂)₂, HN(SiMe₃)₂ | Atom-economical, volatile byproducts |
| Mechanochemistry | MnX₂, M[N(SiMe₃)₂] | Reduced solvent waste, potentially faster reaction times |
Exploration of New Reactivity Modes and Catalytic Cycles
The exploration of new reactivity modes for this compound is a key area for future research. While its role as a precursor for catalytic species is recognized, its direct involvement in catalytic cycles is an area ripe for investigation. Researchers are interested in its potential to catalyze a broader range of organic transformations beyond what is currently established for manganese complexes.
One area of focus is the activation of small molecules. The low-coordinate nature and electron-richness of the manganese center could enable the activation of substrates like carbon dioxide, dinitrogen, and dihydrogen, leading to new catalytic cycles for their functionalization. Furthermore, its potential in C-H activation and functionalization reactions is an active area of research, offering a direct and efficient way to synthesize complex organic molecules. The development of catalytic cycles involving single-electron transfer (SET) processes is also a promising direction, given the accessible redox states of manganese.
| Potential Catalytic Application | Substrate(s) | Desired Product(s) |
| Small Molecule Activation | CO₂, N₂, H₂ | Formates, amides, hydrides |
| C-H Functionalization | Alkanes, arenes | Alcohols, amines, functionalized hydrocarbons |
| Cross-Coupling Reactions | Aryl halides, organometallic reagents | Biaryls, functionalized arenes |
| Polymerization | Olefins, polar monomers | Polyolefins, biodegradable polymers |
Advanced Spectroscopic Characterization Techniques
To gain deeper insights into the electronic structure, bonding, and reaction mechanisms of this compound and its derivatives, advanced spectroscopic techniques will be indispensable. While routine characterization methods provide basic structural information, more sophisticated techniques can unravel subtle electronic details that govern reactivity.
For instance, advanced electron paramagnetic resonance (EPR) techniques, such as pulsed EPR and high-frequency EPR, can provide detailed information about the manganese spin state and its interaction with the ligand environment. In-situ and operando spectroscopic methods, such as in-situ infrared (IR) and Raman spectroscopy, will be crucial for monitoring catalytic reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. Furthermore, techniques like X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide element-specific information about the oxidation state and local coordination environment of the manganese center during catalysis.
| Spectroscopic Technique | Information Gained | Relevance to Research |
| Pulsed/High-Frequency EPR | Detailed electronic structure, spin state, ligand interactions | Understanding the electronic properties that dictate reactivity. |
| In-situ/Operando IR/Raman | Real-time monitoring of catalytic reactions, identification of intermediates | Elucidating reaction mechanisms and catalytic cycles. |
| X-ray Absorption/Emission Spectroscopy (XAS/XES) | Oxidation state, local coordination environment of manganese | Probing the active species in catalytic processes. |
| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Surface-adsorbed species, solid-state reactions | Characterizing heterogeneous catalysts and solid-state transformations. |
Theoretical Predictions for Rational Design of New Manganese Silylamide Complexes
Computational chemistry and theoretical predictions are set to play an increasingly vital role in the rational design of new manganese silylamide complexes with tailored properties. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel complexes, as well as to model reaction pathways and transition states for catalytic reactions.
By computationally screening different ligand modifications, researchers can identify promising candidates for synthesis with enhanced catalytic activity, selectivity, or stability. For example, theoretical studies can predict how modifying the silyl (B83357) substituents on the amide ligand will affect the steric and electronic properties of the manganese center, thereby influencing its catalytic performance. Broken-symmetry DFT methods can be particularly useful for studying the magnetic properties and electronic structures of these open-shell manganese complexes. This synergy between theoretical predictions and experimental work will accelerate the discovery and development of next-generation manganese catalysts.
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction pathway modeling | Prediction of stable structures, understanding of reactivity, elucidation of mechanisms. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Correlation of electronic structure with spectroscopic properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, including solvent effects | More accurate prediction of reaction energetics and selectivities in a realistic environment. |
| Ab initio Molecular Dynamics (AIMD) | Simulation of dynamic processes and reaction trajectories | Understanding the dynamic behavior of catalysts and intermediates. |
Q & A
Q. What synthetic routes are commonly employed for preparing Bis[bis(trimethylsilyl)amino]manganese, and what are the critical reaction conditions?
The compound is synthesized via reactions of manganese precursors with nitrogen-containing ligands. For example, reactions of bis(hexamethyldisilazanyl)manganese(II) with ligands like 1,10-phenanthroline or 4,4'-bipyridine in tetrahydrofuran (THF) yield structurally characterized complexes. Key conditions include inert atmospheres (e.g., argon) to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis of the trimethylsilyl groups. Sodium bis(trimethylsilyl)amide (NaHMDS) is a common precursor for introducing the bis(trimethylsilyl)amino ligand .
Q. How is the structural integrity of this compound complexes validated experimentally?
X-ray crystallography is the primary method for structural validation. For instance, [Mn(1,10-phen){N(SiMe₃)₂}₂] and [Mn(4,4'-bipy){N(SiMe₃)₂}₂]·THF were characterized using single-crystal X-ray diffraction, revealing Mn–N bond lengths and coordination geometries. Additional techniques like IR spectroscopy and elemental analysis confirm ligand bonding and purity .
Advanced Research Questions
Q. How do nitrogen-containing ligands influence the magnetic and electronic properties of this compound complexes?
Ligands like 1,10-phenanthroline enhance steric bulk, stabilizing low-coordinate Mn(II) centers and modulating magnetic behavior. Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy are used to assess spin states. For example, Mn(II) complexes typically exhibit high-spin configurations (S = 5/2), but ligand field effects can alter splitting patterns .
Q. What computational methods are validated for analyzing Jahn-Teller distortions in manganese complexes analogous to this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) reliably predicts Jahn-Teller distortions in Mn(III) systems. Studies on bis(terpyridine)manganese(III) show that geometric distortions (e.g., elongated Mn–N bonds) correlate with DFT-optimized structures. Basis sets like def2-TZVP and solvent-effect corrections improve accuracy for comparison with crystallographic data .
Q. How can researchers resolve discrepancies in reported reactivity or stability of this compound derivatives?
Cross-validation using multiple analytical techniques is critical. For example, discrepancies in redox behavior can be addressed by combining cyclic voltammetry with X-ray absorption spectroscopy (XAS). Contradictions in thermal stability may arise from varying ligand environments, necessitating thermogravimetric analysis (TGA) under controlled atmospheres .
Methodological Focus
Q. What spectroscopic techniques are essential for characterizing the electronic structure of this compound?
- UV-Vis/NIR Spectroscopy : Identifies d-d transitions and charge-transfer bands.
- EPR Spectroscopy : Probes Mn(II) oxidation states and spin-lattice relaxation.
- X-ray Photoelectron Spectroscopy (XPS) : Confirms Mn oxidation states via binding energy shifts (e.g., Mn 2p₃/₂ peaks at ~641 eV for Mn(II)).
- Mössbauer Spectroscopy (if applicable to isotope-enriched samples): Detects hyperfine interactions in magnetic phases .
Q. How does the choice of silyl groups (e.g., trimethylsilyl vs. hexamethyldisilazanyl) impact the reactivity of manganese amide complexes?
Trimethylsilyl groups provide steric protection and electron-withdrawing effects, stabilizing low-coordinate Mn centers. In contrast, bulkier silyl groups (e.g., hexamethyldisilazanyl) reduce Lewis acidity, altering catalytic activity. Comparative studies using NMR and kinetic assays reveal these trends .
Data Contradiction Analysis
Q. Why do reported magnetic moments for Mn(II) complexes vary across studies, and how can this be addressed?
Variations arise from differences in ligand field strength, solvent interactions, or measurement techniques. For example, SQUID magnetometry in solid-state vs. Evans method in solution may yield divergent results. Standardizing measurement conditions (e.g., temperature, field strength) and corroborating with computational spin density maps can reconcile discrepancies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
